molecular formula C12H14BrFO B7894852 (4-Bromo-2-fluorophenyl)(cyclopentyl)methanol

(4-Bromo-2-fluorophenyl)(cyclopentyl)methanol

Cat. No.: B7894852
M. Wt: 273.14 g/mol
InChI Key: NYSNCFKDCAKEJX-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluorophenyl)(cyclopentyl)methanol is an organic compound with the molecular formula C12H14BrFO It is characterized by the presence of a bromine atom, a fluorine atom, and a cyclopentyl group attached to a phenyl ring, along with a hydroxyl group attached to the methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluorophenyl)(cyclopentyl)methanol typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with cyclopentylmagnesium bromide, followed by reduction with a suitable reducing agent such as lithium aluminum hydride (LiAlH4). The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluorophenyl)(cyclopentyl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromo-2-fluorophenyl)(cyclopentyl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluorophenyl)(cyclopentyl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-2-fluorophenyl)(cyclopentyl)methanol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, as well as the cyclopentyl group attached to the methanol moiety. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)-cyclopentylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFO/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8,12,15H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSNCFKDCAKEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=C(C=C(C=C2)Br)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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